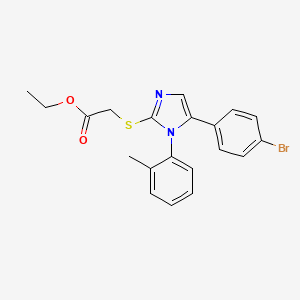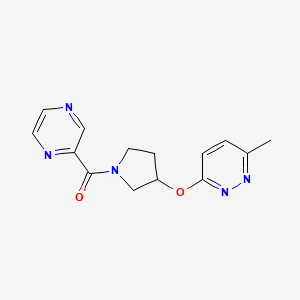![molecular formula C14H12N4O3S2 B2443890 1H-Benzo[d][1,2,3]triazol-1-yl (2-(pyridin-2-yldisulfanyl)ethyl) carbonate CAS No. 913168-10-2](/img/structure/B2443890.png)
1H-Benzo[d][1,2,3]triazol-1-yl (2-(pyridin-2-yldisulfanyl)ethyl) carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of benzo[d][1,2,3]triazol-1-yl . Benzo[d][1,2,3]triazol-1-yl derivatives have been synthesized and studied for their biological activities . They have shown potent antidiabetic, anticancer, and antioxidant activities .
Synthesis Analysis
In one study, a series of new benzo[d][1,2,3]triazol-1-yl-pyrazole-based dihydro-[1,2,4]triazolo[4,3-a]pyrimidine derivatives were synthesized . The synthesis involved the use of IR, 1H, 13C NMR, and mass spectral data .Molecular Structure Analysis
The structure of these compounds was characterized using 1H NMR, 13C NMR, and HR-MS . In one case, the structure of a compound was solved unambiguously by single-crystal X-ray diffraction (SXRD) .Chemical Reactions Analysis
The synthesis of these compounds involved a mixture of 5-(1H-benzo[d][1,2,3]triazol-1-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, substituted acetophenones, and 4H-1,2,4-triazol-3-amine .Applications De Recherche Scientifique
Synthesis Applications
- Peptide Synthesis : 1H-Benzo[d][1,2,3]triazoles are utilized in peptide synthesis for amide bond formation. They can react with alcohols under mild conditions to produce 1-alkoxy-1H-benzotriazoles, which have been used to prepare acyclic nucleoside-like compounds and substrates for nucleophilic substitution reactions (Lakshman et al., 2014).
Biological and Medicinal Applications
- Antibacterial and Antifungal Activities : Some 1H-benzo[d][1,2,3]triazoles exhibit moderate antibacterial activity against Bacillus subtilis and antifungal activity against Candida albicans. Specific compounds in this category have shown excellent anticonvulsant activity (Rajasekaran et al., 2006).
Material Science and Chemistry Applications
Photoluminescent Properties : 1,2,3-Triazole-based NS ligands derived from benzo[d][1,2,3]triazoles have been utilized in the assembly of photoluminescent copper(I)-iodide clusters. These compounds exhibit interesting luminescent properties and are potential candidates for material science applications (Bai et al., 2015).
Corrosion Inhibition : 1H-1,2,3-Triazole derivatives have been investigated as corrosion inhibitors for mild steel in acidic environments. They show potential as effective inhibitors, highlighting their application in corrosion science (Ma et al., 2017).
Catalytic and Synthetic Chemistry
Catalysis in Organic Synthesis : Certain 1H-benzo[d][1,2,3]triazoles are used as ligands in palladium-catalyzed reactions, demonstrating their utility in facilitating various organic transformations (Singh et al., 2017).
Synthesis of Polyfunctional Compounds : 1H-1,2,3-Triazoles have been involved in the synthesis of multi-functional compounds, particularly in the fields of heterocyclic and medicinal chemistry. They contribute to the development of novel compounds with potential biological activities (Jadhav et al., 2008).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
benzotriazol-1-yl 2-(pyridin-2-yldisulfanyl)ethyl carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S2/c19-14(20-9-10-22-23-13-7-3-4-8-15-13)21-18-12-6-2-1-5-11(12)16-17-18/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPACOYLOTZHII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2OC(=O)OCCSSC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(5-chloro-2-hydroxyanilino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2443810.png)

![methyl 2-{4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate](/img/structure/B2443814.png)
![N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2443816.png)
![N-(2,6-dimethylphenyl)-2-({1-[(2,6-dimethylphenyl)carbamoyl]ethyl}disulfanyl)propanamide](/img/structure/B2443817.png)
![4-(4-Benzylpiperidin-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2443820.png)
![methyl 1-[(2-methylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B2443821.png)
![1-[4-(2-Azaspiro[4.5]decane-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2443822.png)
![N-[[4-(Difluoromethyl)cyclohexyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2443823.png)
![1-Thia-7-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2443825.png)
![Ethyl 5-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2443826.png)

![1-(4-chlorophenyl)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2443830.png)